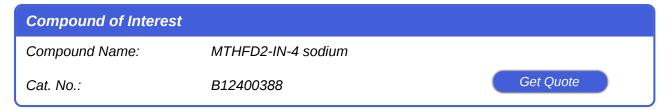


Comparative Analysis of MTHFD2-IN-4 Sodium: Probing Cross-reactivity with MTHFD2L

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of MTHFD2-IN-4 Sodium

MTHFD2-IN-4 sodium, also known as DS18561882, is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critical in one-carbon (1C) metabolism and a promising target in oncology.[1][2][3] Given the high degree of structural homology between MTHFD2 and its isoform, MTHFD2L, understanding the cross-reactivity profile of MTHFD2 inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comprehensive comparison of MTHFD2-IN-4 sodium's activity against MTHFD2 and its cross-reactivity with the closely related MTHFD2L, supported by available experimental data and detailed methodologies.

Performance Comparison: MTHFD2-IN-4 Sodium (DS18561882) vs. Related Isoforms

The development of selective MTHFD2 inhibitors is challenged by the high sequence similarity with MTHFD1 (54%) and particularly MTHFD2L (89%).[4] MTHFD2 is highly expressed in embryonic and cancerous tissues, while MTHFD2L is constitutively expressed in most healthy adult tissues, making isoform selectivity a critical factor.[1][5]

The following table summarizes the inhibitory activity of **MTHFD2-IN-4 sodium** (DS18561882) and, for comparative context, a non-selective inhibitor (Compound 1 from a diaminopyrimidine series) against MTHFD family enzymes.



Compound	Target Enzyme	IC50 (μM)	Selectivity (over MTHFD1)
MTHFD2-IN-4 sodium (DS18561882)	MTHFD2	0.0063	>90-fold
MTHFD1	0.57[2]	_	
MTHFD2L	Data not explicitly available, but high cross-reactivity is anticipated due to high sequence homology.		
Compound 1 (diaminopyrimidine series)	MTHFD2	Not Available	Non-selective
MTHFD1	0.0005	_	
MTHFD2L	0.027[4]	_	

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of inhibitor potency and selectivity involves rigorous biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in the characterization of MTHED2 inhibitors.

Biochemical Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MTHFD2 and its isoforms.

Objective: To determine the IC50 value of an inhibitor against recombinant MTHFD2, MTHFD1, and MTHFD2L.



Principle: The dehydrogenase activity of MTHFD2 and its isoforms catalyzes the NAD(P)+ dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, producing NADH or NADPH. The rate of NADH/NADPH formation is monitored spectrophotometrically or fluorometrically, and the reduction in this rate in the presence of an inhibitor is measured.

Materials:

- Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.
- Substrate: 5,10-methylenetetrahydrofolate.
- · Cofactor: NAD+ or NADP+.
- Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives like MgCl2).
- Test compound (MTHFD2-IN-4 sodium) at various concentrations.
- Microplate reader capable of measuring absorbance or fluorescence.

Procedure:

- Prepare serial dilutions of MTHFD2-IN-4 sodium.
- In a microplate, add the assay buffer, the respective enzyme (MTHFD2, MTHFD1, or MTHFD2L), and the test compound at different concentrations.
- Incubate the mixture for a defined period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate and cofactor.
- Monitor the increase in absorbance or fluorescence over time, corresponding to NADH/NADPH production.
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug within a cellular environment.

Objective: To confirm that **MTHFD2-IN-4 sodium** binds to and stabilizes MTHFD2 in intact cells.

Principle: Ligand binding to a protein typically increases its thermal stability. In CETSA, cells are treated with the compound and then heated. Stabilized proteins will remain soluble at higher temperatures, while unbound proteins will denature and aggregate. The amount of soluble protein at different temperatures is then quantified.

Materials:

- Cancer cell line with high MTHFD2 expression (e.g., breast cancer or leukemia cell lines).
- MTHFD2-IN-4 sodium.
- Cell lysis buffer.
- Antibodies specific for MTHFD2.
- · Western blotting or ELISA reagents.
- PCR thermocycler or other heating device.

Procedure:

- Culture cells and treat with either vehicle (DMSO) or MTHFD2-IN-4 sodium for a specified time.
- Harvest and resuspend the cells in a buffer.
- Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
- Lyse the cells to release the proteins.

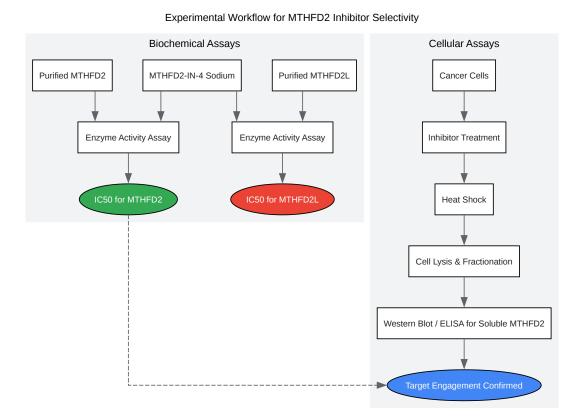


- Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
- Quantify the amount of soluble MTHFD2 in the supernatant using Western blotting or ELISA.
- Plot the amount of soluble MTHFD2 against the temperature for both vehicle- and drugtreated samples to generate thermal stability curves. A shift in the curve to a higher temperature in the drug-treated sample indicates target engagement.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams are provided.





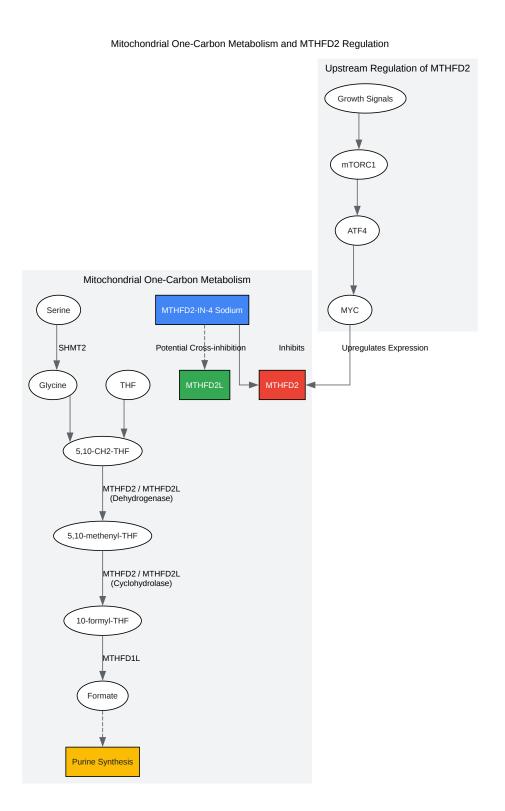
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Caption: Workflow for assessing MTHFD2 inhibitor selectivity and target engagement.

MTHFD2 and MTHFD2L are key enzymes in the mitochondrial one-carbon metabolism pathway, which provides one-carbon units for the synthesis of nucleotides and other essential



biomolecules. MTHFD2 expression is regulated by the mTORC1/ATF4 signaling pathway, linking cellular growth signals to metabolic output.





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Caption: Role of MTHFD2/2L in metabolism and MTHFD2's upstream regulation.

In conclusion, MTHFD2-IN-4 sodium (DS18561882) is a highly potent inhibitor of MTHFD2 with significant selectivity over MTHFD1. While specific inhibitory data against MTHFD2L is not readily available, the high sequence homology between MTHFD2 and MTHFD2L suggests a high likelihood of cross-reactivity. Researchers should consider this potential off-target activity when designing experiments and interpreting results. Further studies are warranted to precisely quantify the inhibitory potency of MTHFD2-IN-4 sodium against MTHFD2L to fully elucidate its selectivity profile.

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